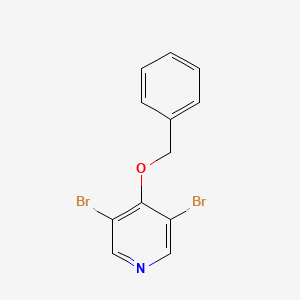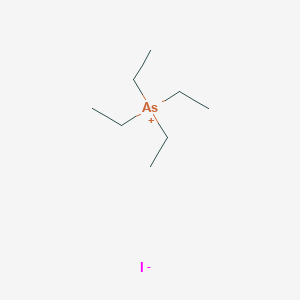
Tetraethylarsanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethylarsanium iodide is an organoarsenic compound with the chemical formula (C2H5)4AsI It is a quaternary arsenic compound where the central arsenic atom is bonded to four ethyl groups and one iodide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetraethylarsanium iodide can be synthesized through the reaction of tetraethylarsanium chloride with sodium iodide in an organic solvent such as acetone. The reaction proceeds as follows:
(C2H5)4AsCl+NaI→(C2H5)4AsI+NaCl
The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraethylarsanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetraethylarsanium oxide.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with halide salts or nucleophiles like thiols can lead to substitution products.
Major Products Formed
Oxidation: Tetraethylarsanium oxide.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted tetraethylarsanium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetraethylarsanium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which tetraethylarsanium iodide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethylammonium iodide: Similar in structure but with a nitrogen atom instead of arsenic.
Tetramethylarsanium iodide: Similar but with methyl groups instead of ethyl groups.
Tetraethylphosphonium iodide: Similar but with a phosphorus atom instead of arsenic.
Uniqueness
Tetraethylarsanium iodide is unique due to the presence of the arsenic atom, which imparts distinct chemical properties compared to its nitrogen and phosphorus analogs. The larger atomic radius and different electronic configuration of arsenic result in variations in reactivity and interaction with other molecules.
Eigenschaften
CAS-Nummer |
2185-81-1 |
|---|---|
Molekularformel |
C8H20AsI |
Molekulargewicht |
318.07 g/mol |
IUPAC-Name |
tetraethylarsanium;iodide |
InChI |
InChI=1S/C8H20As.HI/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YEFZWQZXZVQKSS-UHFFFAOYSA-M |
Kanonische SMILES |
CC[As+](CC)(CC)CC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


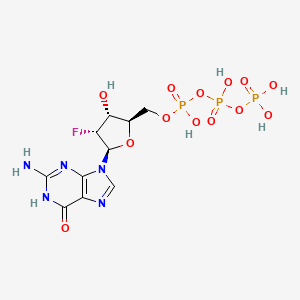
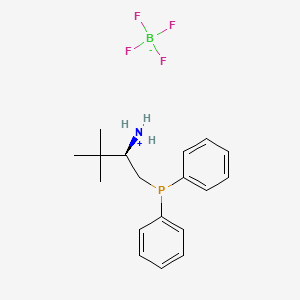
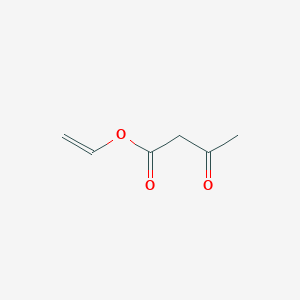


![ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate](/img/structure/B14754987.png)
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[3-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B14754995.png)
![Naphtho[2,3-f]quinoxaline](/img/structure/B14755003.png)
![3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane](/img/structure/B14755011.png)
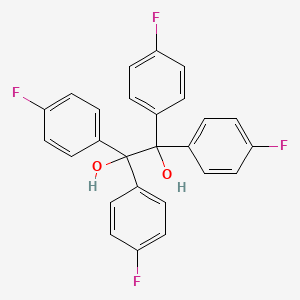
![[S(R)]-N-[(S)-(4-Methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14755020.png)
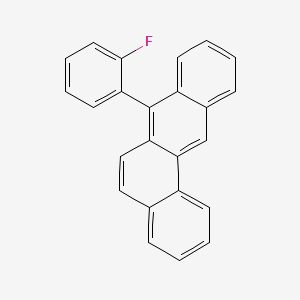
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide](/img/structure/B14755025.png)
